molecular formula C32H25NP2 B14251557 Benzenamine, N-[bis(diphenylphosphino)ethenylidene]- CAS No. 213920-86-6

Benzenamine, N-[bis(diphenylphosphino)ethenylidene]-

Cat. No.: B14251557
CAS No.: 213920-86-6
M. Wt: 485.5 g/mol
InChI Key: IMAUMJZYWAAMJY-UHFFFAOYSA-N
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Description

Benzenamine, N-[bis(diphenylphosphino)ethenylidene]- is a complex organic compound that contains 60 atoms, including 25 hydrogen atoms, 32 carbon atoms, 1 nitrogen atom, and 2 phosphorus atoms . This compound is notable for its unique structure, which includes a benzenamine core and a bis(diphenylphosphino)ethenylidene group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-[bis(diphenylphosphino)ethenylidene]- typically involves the reaction of benzenamine with bis(diphenylphosphino)ethenylidene under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through crystallization or other separation techniques .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-[bis(diphenylphosphino)ethenylidene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Various halogenating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding phosphine oxides, while reduction may produce amines or other reduced forms .

Scientific Research Applications

Benzenamine, N-[bis(diphenylphosphino)ethenylidene]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Benzenamine, N-[bis(diphenylphosphino)ethenylidene]- exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. This binding can influence the reactivity and stability of the metal center, thereby affecting the overall reaction pathway .

Comparison with Similar Compounds

Similar Compounds

  • Benzenamine, N-[bis(diphenylphosphino)methylidene]
  • Benzenamine, N-[bis(diphenylphosphino)propylidene]

Uniqueness

Benzenamine, N-[bis(diphenylphosphino)ethenylidene]- is unique due to its specific ethenylidene group, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in certain catalytic and coordination chemistry applications .

Properties

CAS No.

213920-86-6

Molecular Formula

C32H25NP2

Molecular Weight

485.5 g/mol

IUPAC Name

2,2-bis(diphenylphosphanyl)-N-phenylethenimine

InChI

InChI=1S/C32H25NP2/c1-6-16-27(17-7-1)33-26-32(34(28-18-8-2-9-19-28)29-20-10-3-11-21-29)35(30-22-12-4-13-23-30)31-24-14-5-15-25-31/h1-25H

InChI Key

IMAUMJZYWAAMJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=C=C(P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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